molecular formula C16H14N6O3 B11468322 1,2,2-Tricyano-3-[(3,4-dimethoxyphenyl)(hydrazinylidene)methyl]cyclopropanecarboxamide

1,2,2-Tricyano-3-[(3,4-dimethoxyphenyl)(hydrazinylidene)methyl]cyclopropanecarboxamide

Cat. No.: B11468322
M. Wt: 338.32 g/mol
InChI Key: OUFVGLXJRPNSCO-WSDLNYQXSA-N
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Description

1,2,2-TRICYANO-3-[(3,4-DIMETHOXYPHENYL)METHANEHYDRAZONOYL]CYCLOPROPANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring substituted with cyano groups and a carboxamide group, along with a dimethoxyphenyl moiety connected via a methanohydrazonoyl linkage. The unique structure of this compound makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-TRICYANO-3-[(3,4-DIMETHOXYPHENYL)METHANEHYDRAZONOYL]CYCLOPROPANE-1-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a diazo compound in the presence of a metal catalyst.

    Introduction of Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acid and halide precursors.

    Formation of the Methanohydrazonoyl Linkage: This linkage can be formed through a condensation reaction between a hydrazine derivative and an aldehyde or ketone precursor.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2,2-TRICYANO-3-[(3,4-DIMETHOXYPHENYL)METHANEHYDRAZONOYL]CYCLOPROPANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano groups.

    Coupling Reactions: The dimethoxyphenyl moiety can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

    Coupling: Boronic acids, palladium catalysts

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,2-TRICYANO-3-[(3,4-DIMETHOXYPHENYL)METHANEHYDRAZONOYL]CYCLOPROPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and hydrazonoyl linkage may allow it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-TRICYANO-3-[(3,4-DIMETHOXYPHENYL)METHANEHYDRAZONOYL]CYCLOPROPANE-1-CARBOXAMIDE is unique due to its combination of a cyclopropane ring, multiple cyano groups, and a methanohydrazonoyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

1,2,2-tricyano-3-[(Z)-C-(3,4-dimethoxyphenyl)carbonohydrazonoyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C16H14N6O3/c1-24-10-4-3-9(5-11(10)25-2)12(22-21)13-15(6-17,7-18)16(13,8-19)14(20)23/h3-5,13H,21H2,1-2H3,(H2,20,23)/b22-12+

InChI Key

OUFVGLXJRPNSCO-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N\N)/C2C(C2(C#N)C(=O)N)(C#N)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=NN)C2C(C2(C#N)C(=O)N)(C#N)C#N)OC

Origin of Product

United States

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